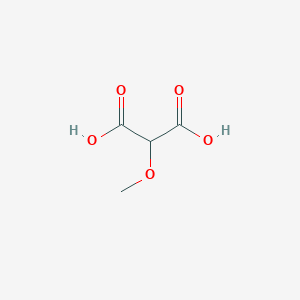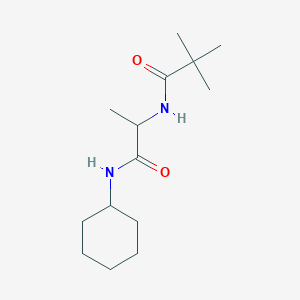
n-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide: is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable acylating agent, such as pivaloyl chloride, under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Cyclohexylamine+Pivaloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts, such as magnesium nitrate or imidazole, can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)acetamide
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)butyramide
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)isobutyramide
Uniqueness
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a pivalamide group. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H26N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
BAAKAXGMBIGZEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCCCC1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
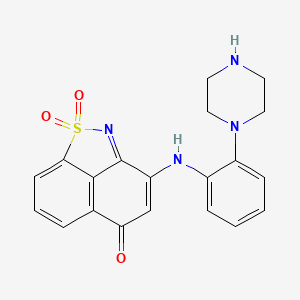
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
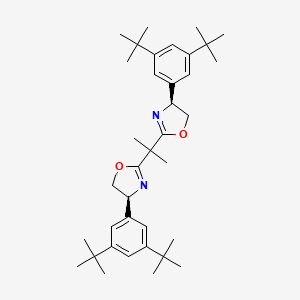
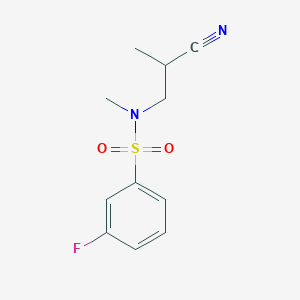
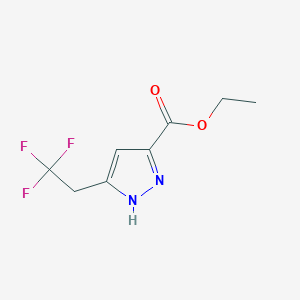
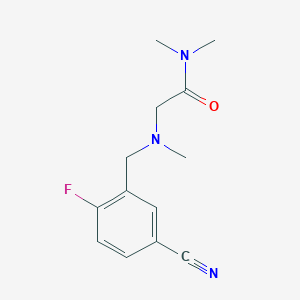
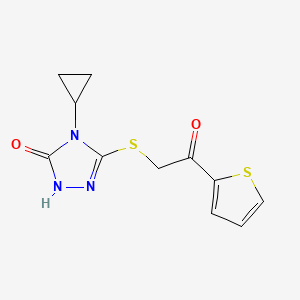
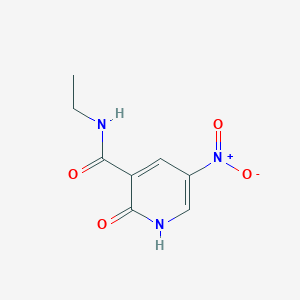
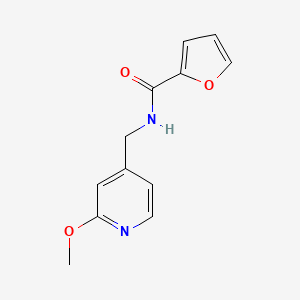
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
